

An In-depth Technical Guide to 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Difluorobenzonitrile**

Cat. No.: **B1295057**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound of interest is unequivocally identified by its IUPAC name: **2,5-difluorobenzonitrile**.^[1] This nomenclature precisely describes a benzene ring substituted with a nitrile group (-C≡N) at position 1, and fluorine atoms at positions 2 and 5.

Physicochemical and Spectroscopic Data

The intrinsic properties of **2,5-Difluorobenzonitrile** are summarized below. This data is critical for its application in synthesis, purification, and analytical characterization.

Table 2.1: Physical and Chemical Properties

Property	Value	Source
CAS Number	64248-64-2	[2]
Molecular Formula	C ₇ H ₃ F ₂ N	[1] [2]
Molecular Weight	139.10 g/mol	[1]
Appearance	White to light yellow crystal powder	
Melting Point	33-35 °C (lit.)	[3]
Boiling Point	178.4 ± 20.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
Flash Point	77.8 ± 0.0 °C	[3]
LogP	1.39	[3]

Table 2.2: Spectroscopic Data Summary

Spectroscopy Type	Key Features and Observations
¹ H NMR	Aromatic region signals expected to be complex due to H-F and H-H coupling.
¹³ C NMR	Characteristic signals for the nitrile carbon (typically ~115-120 ppm), and carbon atoms attached to fluorine exhibiting large C-F coupling constants. Aromatic carbons will appear in the ~110-165 ppm range.
Infrared (IR)	Strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically observed around 2220-2240 cm ⁻¹ . Strong C-F stretching bands are expected in the 1100-1300 cm ⁻¹ region.
Mass Spectrometry	Molecular ion peak (M ⁺) expected at m/z = 139. [1] [4]

Synthesis and Experimental Protocols

2,5-Difluorobenzonitrile is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules. It is frequently used as a building block in the synthesis of kinase inhibitors and compounds targeting the central nervous system.

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction. The following protocol provides a detailed methodology for the synthesis of **2,5-Difluorobenzonitrile** from 2,5-difluoroaniline.

Experimental Protocol: Synthesis of 2,5-Difluorobenzonitrile via Sandmeyer Reaction

Reaction Scheme:

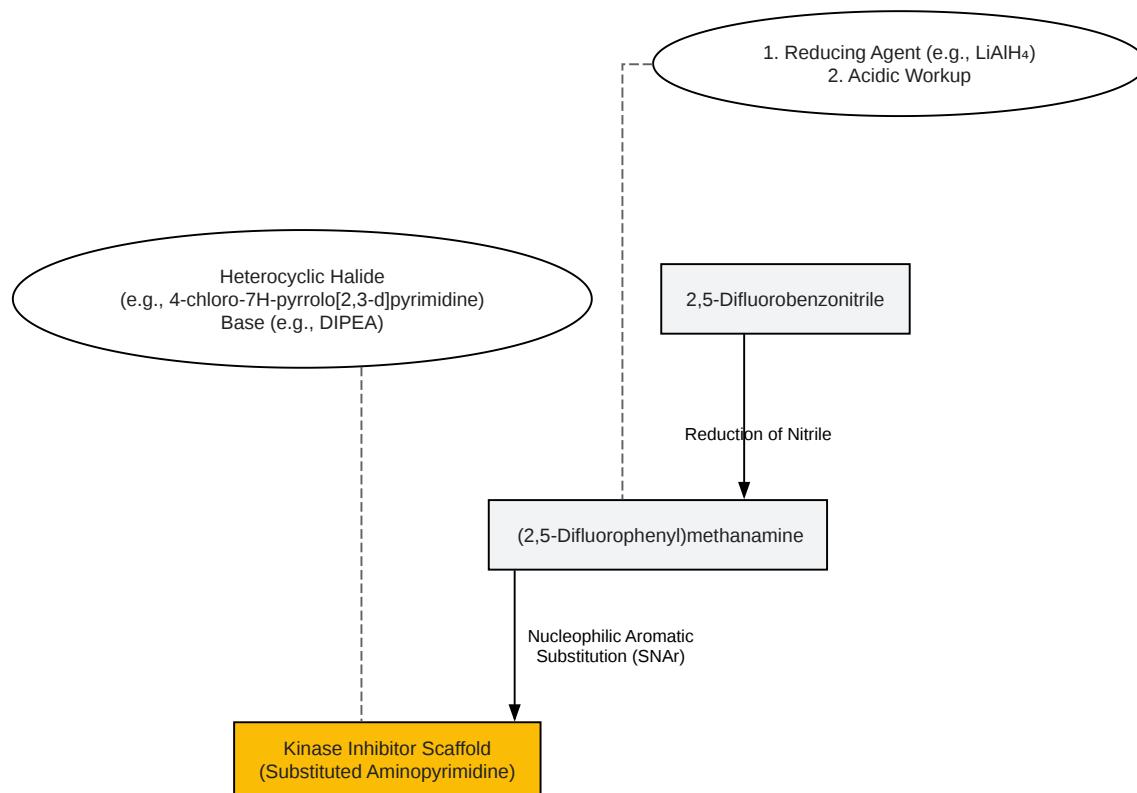
- Step 1: Diazotization of 2,5-Difluoroaniline
- Step 2: Cyanation of the Diazonium Salt

Materials and Reagents:

- 2,5-Difluoroaniline
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- Deionized water
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃), saturated solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:


- Preparation of the Diazonium Salt Solution (Step 1):
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-difluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.
 - Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
 - Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.
 - After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Preparation of the Cyanation Reagent:
 - In a separate large beaker or flask, dissolve copper(I) cyanide (1.3 eq) and sodium cyanide (2.6 eq) in deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.
 - Gently warm the solution to about 60-70 °C until the copper(I) cyanide dissolves completely, then cool to room temperature.
- Sandmeyer Cyanation (Step 2):
 - Cool the copper cyanide solution to 0-5 °C in an ice bath.

- Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Control the rate of addition to manage gas (N_2) evolution and maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous mixture with dichloromethane (3 x volume).
 - Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,5-Difluorobenzonitrile**.

Applications in Drug Development: A Representative Workflow

As a versatile building block, **2,5-Difluorobenzonitrile** is instrumental in the synthesis of complex pharmaceutical agents. Its difluorinated phenyl ring is a common scaffold in kinase inhibitors, where it can interact with the hinge region of the kinase active site. The nitrile group offers a versatile handle for conversion into other functional groups, such as amines or tetrazoles.

The following diagram illustrates a representative synthetic workflow where **2,5-Difluorobenzonitrile** is used as a starting material for a generic kinase inhibitor scaffold.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This workflow demonstrates the reduction of the nitrile group in **2,5-Difluorobenzonitrile** to a primary amine. This amine then acts as a nucleophile, displacing a halogen on a heterocyclic core (a common feature in kinase inhibitors) via a nucleophilic aromatic substitution (SNAr) reaction. The resulting molecule contains the key difluorophenyl moiety, which is crucial for target engagement in many kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- 3. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsoc [chemsoc.com]
- 4. 2,5-Difluorobenzonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Difluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295057#2-5-difluorobenzonitrile-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com